molecular formula C14H10OS2 B8478952 Ethanone, 1-(2-thianthrenyl)- CAS No. 14812-64-7

Ethanone, 1-(2-thianthrenyl)-

Cat. No.: B8478952
CAS No.: 14812-64-7
M. Wt: 258.4 g/mol
InChI Key: XLKTXBRNWCHYAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2-thianthrenyl)- is a useful research compound. Its molecular formula is C14H10OS2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

14812-64-7

Molecular Formula

C14H10OS2

Molecular Weight

258.4 g/mol

IUPAC Name

1-thianthren-2-ylethanone

InChI

InChI=1S/C14H10OS2/c1-9(15)10-6-7-13-14(8-10)17-12-5-3-2-4-11(12)16-13/h2-8H,1H3

InChI Key

XLKTXBRNWCHYAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic anhydride (22.4 g) in dichloroethane (75 ml) was added to a suspension of aluminium chloride (58.4 g) in dichloroethane (100 ml) at 0° C. This was then added to a solution of thianthrene (43.2 g) in dichloroethane (600 ml) at 0° C. The reaction mixture was stirred for 1 hour at 0° C, then allowed to warm to room temperature and poured onto ice and concentrated hydrochloric acid. The organic layer was separated and the aqueous extracted with dichloroethane. The combined extracts were washed, dried and evaporated to give a brown oily product of crude 2-acetylthianthrene. This was heated to 90° C. for 2.5 hours with sodium hypochlorite solution (containing 14% available chlorine) (270 ml), normal sodium hydroxide solution (600 ml) and 1,4 dioxan (600 ml). After standing for 16 hours fine needles were filtered from the reaction mixture. These were washed and dried to give thianthrene, m.pt. 155° C. The reaction liquors were poured onto ice and concentrated hydrochloric acid. The precipitated solid was filtered off, washed with water, and dissolved in 0.5 Normal sodium hydroxide solution. The mixture was filtered from some insoluble material, and the alkaline filtrates re-acidified with concentrated hydrochloric acid. The precipitated solid was washed with water, and dried in vacuo to yield thianthrene-2-carboxylic acid, m.pt. ca. 220° C. Recrystallisation from glacial acetic acid and acetonitrile raised the melting point to 227°-8° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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